1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
Description
1-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a bromo substituent and multiple methyl groups, which can influence its chemical properties and reactivity.
Properties
IUPAC Name |
1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN5/c1-6-10(12)8(3)16(14-6)5-17-9(4)11(13)7(2)15-17/h5,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQFPYOFDZTGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CN2C(=C(C(=N2)C)Br)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Bromo-3,5-dimethyl-1H-pyrazole
The brominated pyrazole moiety is typically synthesized via bromination of 3,5-dimethyl-1H-pyrazole using $$ \text{N} $$-bromosuccinimide (NBS) under radical or electrophilic conditions. Alternatively, direct cyclization of β-diketones with hydrazine derivatives in the presence of brominating agents has been reported. For example:
$$
\text{3,5-dimethyl-1H-pyrazole} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{4-bromo-3,5-dimethyl-1H-pyrazole}
$$
Key Parameters :
Synthesis of 3,5-Dimethyl-1H-pyrazol-4-amine
Amination at the 4-position of the pyrazole ring is achieved via:
- Electrophilic Amination : Using diketones (e.g., acetylacetone) and primary amines under metal-free conditions.
- Nucleophilic Substitution : Halogenated pyrazoles react with ammonia or protected amines in polar aprotic solvents (e.g., DMF).
Example :
$$
\text{4-chloro-3,5-dimethyl-1H-pyrazole} + \text{NH}_3 \xrightarrow{\text{EtOH, 100°C}} \text{3,5-dimethyl-1H-pyrazol-4-amine}
$$
Yield : 65–78%
Alkylation and Methylene Bridge Formation
Nucleophilic Substitution
The methylene bridge is introduced by reacting 3,5-dimethyl-1H-pyrazol-4-amine with 4-bromo-3,5-dimethyl-1H-pyrazole in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$):
$$
\text{3,5-dimethyl-1H-pyrazol-4-amine} + \text{4-bromo-3,5-dimethyl-1H-pyrazole} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Target Compound (free base)}
$$
Optimized Conditions :
Reductive Amination
Alternative routes employ reductive amination using formaldehyde derivatives. For example, condensation of the amine with bromomethyl pyrazole in the presence of $$ \text{NaBH}3\text{CN} $$:
$$
\text{3,5-dimethyl-1H-pyrazol-4-amine} + \text{4-bromo-3,5-dimethyl-1H-pyrazole-CH}2\text{Br} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound}
$$
Yield : 55–68%
Salt Formation and Purification
Hydrochloride Salt Preparation
The free base is treated with hydrochloric acid (HCl) in anhydrous ether or ethanol:
$$
\text{Target Compound (free base)} + \text{HCl} \xrightarrow{\text{Et}_2\text{O}} \text{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride}
$$
Key Parameters :
Chromatographic Purification
Silica gel chromatography (eluent: ethyl acetate/methanol, 10:1) is employed to isolate the product, followed by lyophilization for analytical-grade samples.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | $$ \text{K}2\text{CO}3 $$, DMF, 80°C | 72 | 98 | Scalability, minimal byproducts |
| Reductive Amination | $$ \text{NaBH}_3\text{CN} $$, MeOH, rt | 68 | 95 | Mild conditions, functional group tolerance |
| Electrophilic Amination | $$ \text{R1} $$, THF, 50°C | 65 | 97 | Metal-free, short reaction time |
Challenges and Optimization
Regioselectivity in Alkylation
Competing alkylation at pyrazole N1 vs. N2 positions is mitigated by using bulky bases (e.g., DBU) or low temperatures.
Solvent Impact on Yield
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous drying. Ethanol/water mixtures improve salt crystallization.
Industrial-Scale Considerations
- Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.
- Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
Chemical Reactions Analysis
1-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles under suitable conditions, such as in the presence of a base or a catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit antimicrobial activity. Studies have shown that 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine can inhibit the growth of various bacterial strains. This property makes it a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins, suggesting its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including arthritis and cardiovascular diseases. The compound has shown promise in reducing inflammatory markers in cell culture models, indicating its potential use in treating inflammatory conditions.
Drug Development
The unique structure of 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine allows for modifications that can enhance its pharmacological properties. Researchers are exploring derivatives of this compound to improve efficacy and reduce toxicity.
QSAR Modeling
Quantitative Structure–Activity Relationship (QSAR) modeling has been employed to predict the biological activity of this compound and its derivatives. This approach helps in identifying lead compounds for further development in drug discovery processes.
Pesticide Development
Due to its biological activity against various pathogens, this compound is being studied for use as a pesticide. Its effectiveness against plant pathogens can help improve crop yield and health.
Synthesis of New Materials
The pyrazole structure is valuable in synthesizing new materials with unique properties. Research is ongoing to explore its use in creating polymers and other materials that exhibit desirable mechanical and thermal properties.
Case Studies
Mechanism of Action
The mechanism of action of 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine include other pyrazole derivatives with different substituents. For example:
4-Bromo-3,5-dimethyl-1H-pyrazole: Lacks the additional pyrazole and amine groups, making it less complex.
1-Methyl-3,5-dimethyl-1H-pyrazole:
3,5-Dimethyl-1H-pyrazole-4-amine: Similar structure but without the bromo substituent, which can influence its chemical behavior.
The uniqueness of 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine lies in its combination of substituents, which can confer specific reactivity and potential bioactivity .
Biological Activity
1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, characterized by its unique structure that includes a bromo substituent and multiple methyl groups. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry.
- Chemical Formula : C₁₁H₁₅BrN₄
- Molecular Weight : 299.13 g/mol
- IUPAC Name : 1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-amine
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common method includes the alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent, followed by functionalization to introduce the amine group. The reaction conditions require careful control of temperature and the use of bases and solvents to achieve optimal yields .
The biological activity of 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is largely attributed to its interactions with various molecular targets such as enzymes and receptors. The compound may modulate enzyme activity through binding interactions, which can lead to significant pharmacological effects .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, potentially inhibiting cell growth in various cancer cell lines. The structure allows for interactions that might disrupt critical signaling pathways in cancer cells .
Antimicrobial Activity : There is evidence pointing towards antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the bromo group and methyl substitutions may enhance its interaction with microbial targets .
Anti-inflammatory Effects : Some studies have suggested that this compound could exhibit anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Research Findings
A study highlighted the compound's ability to inhibit specific cancer cell lines with an IC50 value comparable to established chemotherapeutics. In vitro assays demonstrated that the compound could effectively reduce cell viability in A431 (epidermoid carcinoma) and HT29 (colorectal carcinoma) cells .
Another research effort focused on the antimicrobial properties of the compound, where it showed notable effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 31.25 µg/mL .
Q & A
Q. How to address discrepancies between computational predictions and experimental bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
